molecular formula C14H14N2O4S B4603606 METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4603606
M. Wt: 306.34 g/mol
InChI Key: RVPZOSKGFTWAAO-UHFFFAOYSA-N
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Description

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core, a 5-methyl-1,2-oxazole-3-amido substituent, and a methyl ester group. Its structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science. The cyclopenta[b]thiophene scaffold provides rigidity and planar geometry, while the oxazole moiety enhances hydrogen-bonding capabilities, influencing bioactivity and solubility .

Properties

IUPAC Name

methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-7-6-9(16-20-7)12(17)15-13-11(14(18)19-2)8-4-3-5-10(8)21-13/h6H,3-5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPZOSKGFTWAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized using a van Leusen oxazole synthesis. This involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides in ionic liquids.

The cyclopenta[b]thiophene moiety can be synthesized through a series of cyclization reactions involving thiophene derivatives. The final step involves the coupling of the oxazole and cyclopenta[b]thiophene intermediates under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the oxazole synthesis and large-scale cyclization reactions for the thiophene derivatives. The final coupling step would be scaled up using industrial-grade palladium catalysts and optimized reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the oxazole and thiophene rings.

    Reduction: Reduced forms of the oxazole and thiophene rings.

    Substitution: Substituted oxazole derivatives with various nucleophiles.

Scientific Research Applications

Methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in electron transfer reactions, influencing the compound’s overall bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
  • Structural Difference : The cyclohepta[b]thiophene ring (7-membered) replaces the cyclopenta[b]thiophene (5-membered).
  • Synthesis : Requires additional steps for cycloheptane ring formation, using β-hydroxy amide cyclization with DAST or Deoxo-Fluor .
  • Bioactivity : Exhibits antimicrobial and anticancer properties comparable to the target compound but with improved metabolic stability due to reduced ring strain .
METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • Structural Difference : Chromene-4-one replaces the oxazole ring.
  • Impact : The chromene moiety introduces a ketone group, increasing electrophilicity and enabling redox activity.
  • Bioactivity : Demonstrates stronger anticancer activity due to chromene’s ability to intercalate DNA or inhibit topoisomerases .
  • Applications : Used in polymer coatings for UV resistance, leveraging chromene’s photostability .
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Structural Difference : Triazolopyrimidine replaces oxazole.
  • Impact : The triazolopyrimidine core enhances π-stacking and hydrogen-bonding diversity, improving kinase inhibition.
  • Synthesis : Requires condensation with triazolopyrimidin-7-amine under ZnCl₂ catalysis in supercritical CO₂ .
  • Bioactivity : Broad-spectrum antiviral activity (e.g., against SARS-CoV-2 protease) due to dual heterocyclic pharmacophores .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Bioactivity Highlights
Target Compound Cyclopenta[b]thiophene 5-Methyl-1,2-oxazole-3-amido ~336 (estimated) Antimicrobial, moderate anticancer
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE Cyclohepta[b]thiophene Same as target ~350 (estimated) Enhanced metabolic stability
METHYL 2-(6-CHLORO-4-OXO-CHROMENE-2-AMIDO)-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE Cyclopenta[b]thiophene 6-Chloro-4-oxo-chromene ~395 (estimated) DNA intercalation, UV-resistant coatings
Methyl 2-{[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Triazolopyrimidine ~410 (estimated) Antiviral, kinase inhibition

Mechanism of Action

  • Target Compound : Binds to bacterial dihydrofolate reductase (DHFR) via oxazole-thiophene interactions, disrupting folate synthesis .
  • Chromene Analog : Inhibits topoisomerase II by intercalating DNA, causing double-strand breaks .
  • Triazolopyrimidine Analog : Targets viral proteases (e.g., SARS-CoV-2 Mpro) through hydrogen bonding with triazole N-atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

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